![molecular formula C14H19ClN2O5S B512973 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine CAS No. 940989-52-6](/img/structure/B512973.png)
1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetyl group, a sulfonyl group, and a chlorinated dimethoxyphenyl moiety attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorinated dimethoxyphenyl ring, with reagents such as halogens, nitrating agents, or sulfonating agents. These reactions can yield various substituted derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, piperazine derivatives are studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. This compound may be investigated for its effects on various biological pathways and targets.
Medicine: Piperazine derivatives have been explored for their potential therapeutic applications, including as antimicrobial agents, antipsychotics, and anti-inflammatory drugs. The specific biological activity of this compound can be studied to identify potential medical uses.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-propylthiophen: This compound shares the dimethoxyphenyl moiety but has a different substituent, leading to distinct chemical and biological properties.
4-Chloro-2,5-dimethoxyphenethylamine: Another compound with a similar aromatic ring structure but different functional groups, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-10(18)16-4-6-17(7-5-16)23(19,20)14-9-12(21-2)11(15)8-13(14)22-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZQNSFWNNCETO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)
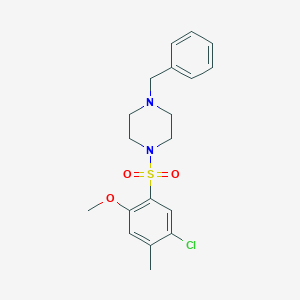
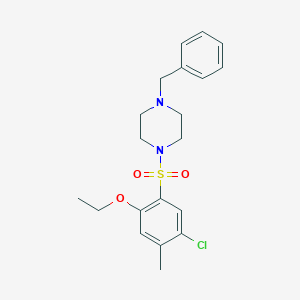
![1-Benzyl-4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B512900.png)
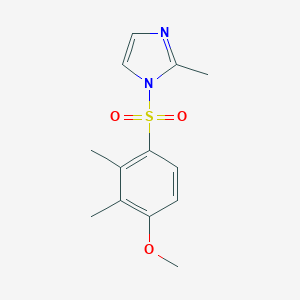
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)
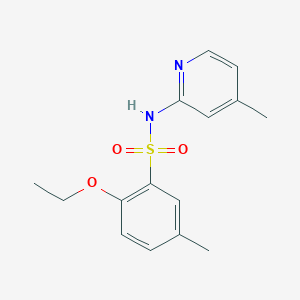
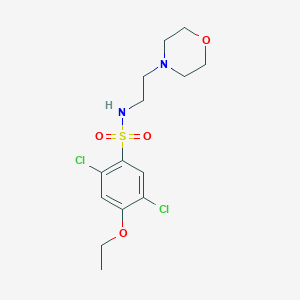
![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)
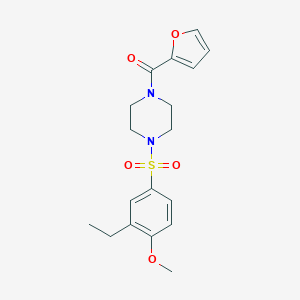
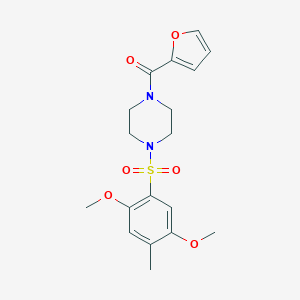
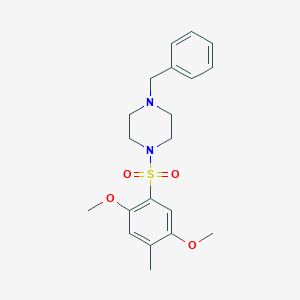
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)
